REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6](Br)[CH:7]=1.OC1C=CC=C2C=1N=CC=C2.[NH:24]1[CH:28]=[CH:27][N:26]=[CH:25]1.C(=O)([O-])[O-].[K+].[K+].[OH-].[NH4+]>CS(C)=O.[Cu]I.CCOC(C)=O.O>[N:24]1([C:6]2[CH:7]=[C:2]([CH:3]=[C:4]([C:9]([F:10])([F:12])[F:11])[CH:5]=2)[NH2:1])[CH:28]=[CH:27][N:26]=[CH:25]1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)Br)C(F)(F)F
|
Name
|
|
Quantity
|
0.362 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuI
|
Quantity
|
0.476 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
this was stirred for 1 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography (eluted with EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C=1C=C(N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |